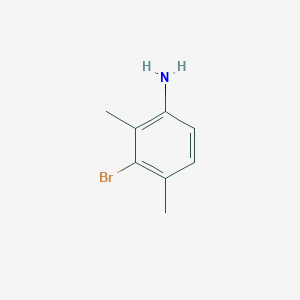

3-Bromo-2,4-dimethylaniline

Description

BenchChem offers high-quality 3-Bromo-2,4-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,4-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIVEHKDGBUHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496215 | |

| Record name | 3-Bromo-2,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66314-77-0 | |

| Record name | 3-Bromo-2,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-2,4-dimethylaniline synthesis from 2,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 3-Bromo-2,4-dimethylaniline, starting from the readily available precursor, 2,4-dimethylaniline. The synthesis is presented as a three-step process involving protection of the amine functionality, regioselective bromination, and subsequent deprotection. This guide provides detailed experimental protocols, a comprehensive table of quantitative data for each step, and workflow diagrams for enhanced clarity.

Introduction

3-Bromo-2,4-dimethylaniline is a valuable substituted aniline intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern on the aromatic ring makes it a key building block in medicinal chemistry and materials science. This document outlines a practical laboratory-scale synthesis from 2,4-dimethylaniline. The chosen strategy involves an initial acetylation to control the regioselectivity of the subsequent bromination step, followed by hydrolysis to yield the target compound.

Overall Synthetic Pathway

The synthesis of 3-Bromo-2,4-dimethylaniline from 2,4-dimethylaniline is proposed to proceed via the following three stages:

-

Acetylation: Protection of the amino group of 2,4-dimethylaniline as an acetamide to moderate its reactivity and influence the regioselectivity of the subsequent electrophilic substitution.

-

Bromination: Introduction of a bromine atom onto the aromatic ring of N-(2,4-dimethylphenyl)acetamide. This is the critical step for achieving the desired 3-bromo isomer.

-

Hydrolysis: Deprotection of the acetamido group to restore the primary amine functionality and yield the final product, 3-Bromo-2,4-dimethylaniline.

Caption: Overall synthetic workflow for 3-Bromo-2,4-dimethylaniline.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are based on typical results for analogous reactions and may vary depending on experimental conditions.

| Step | Reaction | Starting Material | Reagents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Experimental Yield (%) |

| 1 | Acetylation | 2,4-Dimethylaniline | Acetic anhydride, Sodium acetate | N-(2,4-Dimethylphenyl)acetamide | 121.18 -> 163.22 | 13.47 | ~95% |

| 2 | Bromination | N-(2,4-Dimethylphenyl)acetamide | Bromine, Acetic acid | N-(3-Bromo-2,4-dimethylphenyl)acetamide | 163.22 -> 242.11 | 19.82 | ~70% (isomer mixture) |

| 3 | Hydrolysis | N-(3-Bromo-2,4-dimethylphenyl)acetamide | Hydrochloric acid, Sodium hydroxide | 3-Bromo-2,4-dimethylaniline | 242.11 -> 200.08 | 13.10 | ~90% |

Based on an initial 10g of 2,4-Dimethylaniline.

Experimental Protocols

Step 1: Synthesis of N-(2,4-Dimethylphenyl)acetamide (Acetylation)

This procedure details the protection of the amino group of 2,4-dimethylaniline by acetylation.

Caption: Workflow for the acetylation of 2,4-dimethylaniline.

Materials:

-

2,4-Dimethylaniline (10.0 g, 82.5 mmol)

-

Deionized water (250 mL)

-

Concentrated hydrochloric acid (7.5 mL)

-

Acetic anhydride (9.5 mL, 100 mmol)

-

Sodium acetate trihydrate (13.6 g, 100 mmol)

-

Ethanol

Procedure:

-

In a 500 mL Erlenmeyer flask, suspend 10.0 g of 2,4-dimethylaniline in 250 mL of deionized water.

-

While stirring, slowly add 7.5 mL of concentrated hydrochloric acid to dissolve the aniline.

-

In a separate beaker, prepare a solution of 13.6 g of sodium acetate trihydrate in 50 mL of deionized water.

-

To the stirred aniline hydrochloride solution, add 9.5 mL of acetic anhydride in one portion.

-

Immediately add the sodium acetate solution to the reaction mixture.

-

Stir the mixture vigorously and cool it in an ice bath for 30 minutes to facilitate the precipitation of the product.

-

Collect the white precipitate of N-(2,4-dimethylphenyl)acetamide by vacuum filtration and wash the solid with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2,4-dimethylphenyl)acetamide.

-

Dry the purified product in a desiccator. Expected yield is approximately 12.8 g (95%).

Step 2: Synthesis of N-(3-Bromo-2,4-dimethylphenyl)acetamide (Bromination)

This step involves the electrophilic bromination of the protected aniline. The regioselectivity of this reaction can be challenging, and the formation of other isomers is possible. The following protocol is a proposed method to favor the formation of the 3-bromo isomer.

Caption: Workflow for the bromination of N-(2,4-dimethylphenyl)acetamide.

Materials:

-

N-(2,4-Dimethylphenyl)acetamide (12.8 g, 78.4 mmol)

-

Glacial acetic acid (100 mL)

-

Bromine (4.0 mL, 78.4 mmol)

-

Ice

-

Saturated sodium bisulfite solution

-

Ethanol

Procedure:

-

Dissolve 12.8 g of N-(2,4-dimethylphenyl)acetamide in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 10-15°C in an ice-water bath.

-

Prepare a solution of 4.0 mL of bromine in 20 mL of glacial acetic acid and add it to the dropping funnel.

-

Add the bromine solution dropwise to the stirred acetamide solution over a period of 30 minutes, maintaining the temperature between 10-15°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Pour the reaction mixture into 400 mL of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of saturated sodium bisulfite solution to remove any unreacted bromine, followed by a thorough washing with cold water.

-

The crude product may be a mixture of isomers. Purify by recrystallization from ethanol. Characterization by NMR is recommended to confirm the regiochemistry. Expected yield of the mixed isomers is around 13.9 g (70%).

Step 3: Synthesis of 3-Bromo-2,4-dimethylaniline (Hydrolysis)

This final step removes the acetyl protecting group to yield the target primary amine.

Caption: Workflow for the hydrolysis of N-(3-bromo-2,4-dimethylphenyl)acetamide.

Materials:

-

N-(3-Bromo-2,4-dimethylphenyl)acetamide (13.9 g, 57.4 mmol)

-

Concentrated hydrochloric acid (30 mL)

-

Deionized water (30 mL)

-

Sodium hydroxide solution (10 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Place 13.9 g of N-(3-bromo-2,4-dimethylphenyl)acetamide in a 250 mL round-bottom flask.

-

Add 30 mL of deionized water and 30 mL of concentrated hydrochloric acid.

-

Heat the mixture under reflux for 2 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until the solution is basic to litmus paper.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 3-Bromo-2,4-dimethylaniline. Expected yield is approximately 10.3 g (90%).

Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

2,4-Dimethylaniline is toxic and a suspected carcinogen. Handle with appropriate care.

-

Bromine is highly corrosive and toxic. Handle with extreme caution and have a sodium bisulfite solution ready for quenching any spills.

-

Concentrated acids and bases are corrosive. Handle with care.

This guide provides a comprehensive overview of the synthesis of 3-Bromo-2,4-dimethylaniline. Researchers should be aware of the potential for isomer formation during the bromination step and employ appropriate analytical techniques to confirm the structure and purity of the final product.

A Comprehensive Technical Guide to 3-Bromo-2,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-2,4-dimethylaniline, a key chemical intermediate. It covers its chemical and physical properties, safety and handling guidelines, detailed experimental protocols for its synthesis, and its applications in various fields, particularly in the synthesis of pharmaceuticals and other bioactive molecules.

Core Properties and Identification

Chemical and Physical Data

The fundamental properties of 3-Bromo-2,4-dimethylaniline are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 66314-77-0 | [1][2] |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| IUPAC Name | 3-bromo-2,4-dimethylaniline | [1] |

| Appearance | Colorless to pale yellow crystalline solid | [1] |

| Melting Point | 47-47.5 °C | [1] |

| Boiling Point | 271.9 ± 35.0 °C (predicted) | [1] |

| Density | 1.424 ± 0.06 g/cm³ (predicted) | [1] |

| LogP | 3.23 | [1] |

Safety and Handling

3-Bromo-2,4-dimethylaniline is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Synthesis and Reactions

The primary route for the synthesis of 3-Bromo-2,4-dimethylaniline is through the electrophilic bromination of 2,4-dimethylaniline.[1] The reactive amino group directs the incoming bromine to the ortho and para positions. As the para position is already occupied by a methyl group, bromination occurs at one of the ortho positions.

Experimental Protocol: Synthesis of 3-Bromo-2,4-dimethylaniline

This protocol is a generalized procedure based on standard bromination reactions of anilines.

Materials:

-

2,4-Dimethylaniline

-

Glacial Acetic Acid

-

Bromine

-

Sodium Hydroxide solution (10%)

-

Sodium Sulfite solution (10%)

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylaniline in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred aniline solution. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Pour the reaction mixture into a beaker of ice water. If any unreacted bromine remains (indicated by a persistent orange/brown color), add a 10% sodium sulfite solution dropwise until the color disappears.

-

Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9. A precipitate of the crude product should form.

-

Extraction: Extract the product from the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by column chromatography on silica gel.

Caption: Synthesis workflow for 3-Bromo-2,4-dimethylaniline.

Key Chemical Reactions

3-Bromo-2,4-dimethylaniline can undergo several types of reactions, making it a valuable synthetic intermediate.

-

Oxidation: The amino group can be oxidized to form nitroso or quinone compounds using strong oxidizing agents.[1]

-

Reduction: The aromatic ring can be reduced to a cyclohexylamine derivative under high pressure hydrogenation with a suitable catalyst.[1]

-

Substitution: The bromine atom can be replaced by various nucleophiles through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of functional groups.[1] The amino group can also undergo reactions such as acylation or diazotization.

Caption: Key reaction pathways of 3-Bromo-2,4-dimethylaniline.

Applications in Research and Development

The unique substitution pattern of 3-Bromo-2,4-dimethylaniline enhances its reactivity and makes it a valuable intermediate in several industrial and research applications.[1]

-

Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of more complex molecules with potential biological activity.[6] The bromo- and amino- functionalities allow for sequential modifications to build diverse molecular scaffolds for drug discovery programs.

-

Agrochemical Industry: This compound is used as an intermediate in the production of various agrochemicals, including pesticides and herbicides.[6]

-

Materials Science: It is employed in the development of functional materials such as dyes and polymers, where its structure contributes to the desired chemical and physical properties of the final product.[1][6]

-

Biochemical Research: 3-Bromo-2,4-dimethylaniline and its derivatives are used as research tools to study biological processes. For instance, they have been shown to interact with enzymes like Cytochrome P450 and can influence cell signaling pathways, making them useful for studying metabolic processes and drug interactions.[1]

This guide provides a foundational understanding of 3-Bromo-2,4-dimethylaniline for professionals in chemical and pharmaceutical research. Its versatile reactivity and established synthetic routes ensure its continued importance as a key chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - 3-bromo-4-[(dimethylamino)methyl]aniline (C9H13BrN2) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

3-Bromo-2,4-dimethylaniline molecular weight and formula

An In-depth Technical Guide to 3-Bromo-2,4-dimethylaniline

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-2,4-dimethylaniline, a substituted aniline with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development.

Core Properties

3-Bromo-2,4-dimethylaniline is an organic compound with the molecular formula C₈H₁₀BrN.[1] It is classified as a substituted aniline and appears as a colorless to pale yellow crystalline solid under standard conditions.[1] The presence of a bromine atom and two methyl groups on the aniline ring imparts specific chemical reactivity and physical characteristics to the molecule.

Quantitative Data Summary

The key quantitative properties of 3-Bromo-2,4-dimethylaniline are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| CAS Number | 66314-77-0 | [1][2] |

| Melting Point | 47-47.5 °C | [1][3] |

| Boiling Point (Predicted) | 271.9 ± 35.0 °C | [1] |

| Density (Predicted) | 1.424 ± 0.06 g/cm³ | [1] |

| IUPAC Name | 3-bromo-2,4-dimethylaniline | [1][2] |

Chemical Reactivity and Applications

3-Bromo-2,4-dimethylaniline serves as a versatile starting material in organic synthesis. Its chemical behavior is primarily dictated by the amino group and the bromine substituent on the aromatic ring.

Experimental Protocols Overview

Detailed experimental protocols for specific reactions involving 3-Bromo-2,4-dimethylaniline are highly dependent on the desired product and reaction scale. However, general methodologies for key reaction types are outlined below.

-

Substitution Reactions: The bromine atom can be replaced by various nucleophiles. A typical procedure would involve dissolving 3-Bromo-2,4-dimethylaniline in a suitable solvent, adding the nucleophile and a catalyst (if necessary), and heating the mixture under reflux for a specific period. The product is then isolated through extraction and purified by chromatography or recrystallization.

-

Oxidation: The aniline moiety can be oxidized to form quinones or nitroso compounds. Common oxidizing agents like potassium permanganate can be used in either acidic or basic conditions. The reaction progress is typically monitored by thin-layer chromatography (TLC).

-

Reduction: The aromatic ring can be reduced to form the corresponding cyclohexylamine derivative using strong reducing agents such as lithium aluminum hydride or through catalytic hydrogenation with a palladium catalyst. These reactions are typically carried out in an inert atmosphere.

Visualizing Chemical Relationships

The following diagram illustrates the key chemical properties and potential applications of 3-Bromo-2,4-dimethylaniline, providing a logical overview of its role in chemical synthesis.

References

Spectroscopic Data of 3-Bromo-2,4-dimethylaniline: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for 3-Bromo-2,4-dimethylaniline. These predictions are derived from the analysis of its chemical structure, considering the electronic and steric effects of its substituents on the aniline framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.15 | s | 1H | Ar-H (H-6) |

| ~ 6.95 | s | 1H | Ar-H (H-5) |

| ~ 3.60 | br s | 2H | -NH₂ |

| ~ 2.40 | s | 3H | Ar-CH₃ (C-4) |

| ~ 2.25 | s | 3H | Ar-CH₃ (C-2) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145.0 | C -NH₂ (C-1) |

| ~ 138.0 | C -CH₃ (C-4) |

| ~ 132.0 | Ar-C H (C-6) |

| ~ 129.0 | Ar-C H (C-5) |

| ~ 125.0 | C -CH₃ (C-2) |

| ~ 118.0 | C -Br (C-3) |

| ~ 20.0 | Ar-C H₃ (C-4) |

| ~ 18.0 | Ar-C H₃ (C-2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below represents predicted characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1630 - 1600 | Strong | N-H bend (scissoring) |

| 1580 - 1450 | Strong | Aromatic C=C ring stretch |

| 1335 - 1250 | Strong | Aromatic C-N stretch |

| ~ 880 - 860 | Strong | C-H out-of-plane bend (isolated H) |

| 700 - 500 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for this analysis.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Ratio | Relative Intensity | Assignment |

| 201 | High | Molecular Ion [M+2]⁺ (with ⁸¹Br isotope) |

| 199 | High | Molecular Ion [M]⁺ (with ⁷⁹Br isotope) |

| 186/184 | Medium | [M - CH₃]⁺ |

| 120 | Medium | [M - Br]⁺ or [M - HBr - H]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensities.[1][2]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of the solid 3-Bromo-2,4-dimethylaniline in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

-

Spectrometer Setup : Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Shimming : Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which improves spectral resolution.[3]

-

¹H NMR Acquisition : Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a greater number of scans and a longer relaxation delay may be necessary, particularly for non-protonated carbons.[3] Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film)

This method is suitable for non-volatile solid samples.[4]

-

Sample Preparation : Dissolve a small amount (approx. 10-50 mg) of 3-Bromo-2,4-dimethylaniline in a few drops of a volatile solvent like methylene chloride or acetone.[4]

-

Film Deposition : Place a drop of the resulting solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin solid film of the compound on the plate.[4]

-

Background Spectrum : Place the empty salt plate (or an empty sample holder for air background) in the spectrometer and run a background scan. This accounts for atmospheric and instrumental absorptions.[5]

-

Sample Spectrum : Place the salt plate with the sample film into the sample holder in the FT-IR spectrometer.

-

Data Acquisition : Acquire the IR spectrum. The instrument measures the interference pattern of the infrared light and performs a Fourier transform to generate the final spectrum of transmittance or absorbance versus wavenumber.[5]

-

Cleaning : After analysis, clean the salt plate thoroughly with a suitable dry solvent (e.g., acetone) and return it to a desiccator to prevent moisture damage.[4]

Mass Spectrometry (MS) Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small quantity of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for mixture analysis. The system is under a high vacuum.[6]

-

Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺•).[6][7]

-

Fragmentation : The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments and neutral radicals. This fragmentation pattern is characteristic of the molecule's structure.[6][8]

-

Mass Analysis : The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6]

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z ratio.

-

Spectrum Generation : The instrument's software plots the relative abundance of ions against their m/z ratio to generate the mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[8]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a solid organic compound.

Caption: Workflow for organic compound analysis using MS, IR, and NMR.

References

- 1. Solved Below is the mass spectrum of 4-bromoaniline. Analyze | Chegg.com [chegg.com]

- 2. Benzenamine, 4-bromo- [webbook.nist.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. mmrc.caltech.edu [mmrc.caltech.edu]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Bromo-2,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Bromo-2,4-dimethylaniline. The document outlines predicted spectral data, a detailed experimental protocol for acquiring high-quality spectra, and a logical workflow for spectral interpretation, valuable for researchers in organic synthesis, medicinal chemistry, and material science.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for 3-Bromo-2,4-dimethylaniline, the following data is a prediction based on established principles of NMR spectroscopy and comparative analysis of structurally similar substituted anilines.[1][2][3] The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for 3-Bromo-2,4-dimethylaniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 | ~ 7.15 | d | 1H | J(H-5, H-6) = ~8.0 |

| H-6 | ~ 6.60 | d | 1H | J(H-6, H-5) = ~8.0 |

| NH₂ | ~ 3.60 | br s | 2H | - |

| C4-CH₃ | ~ 2.30 | s | 3H | - |

| C2-CH₃ | ~ 2.15 | s | 3H | - |

Disclaimer: These are predicted values and may differ from experimental results.

Detailed Experimental Protocol for ¹H NMR Spectroscopy

This protocol provides a standardized procedure for the acquisition of a ¹H NMR spectrum of 3-Bromo-2,4-dimethylaniline, ensuring data quality and reproducibility.[4]

1. Sample Preparation:

-

Weigh approximately 5-25 mg of high-purity 3-Bromo-2,4-dimethylaniline.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5] Ensure the solvent does not contain proton impurities that could interfere with the spectrum.

-

Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio)

-

Relaxation Delay: 1.0 - 5.0 seconds

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K (25 °C)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

3. Data Acquisition and Processing:

-

Insert the sample into the spectrometer's magnet.

-

Perform standard shimming procedures to optimize the magnetic field homogeneity.

-

Acquire the free induction decay (FID).

-

Apply Fourier transformation to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the ¹H NMR spectrum of 3-Bromo-2,4-dimethylaniline. This systematic approach ensures a thorough and accurate interpretation of the spectral data.

References

An In-depth Technical Guide to the Infrared Spectrum of 3-Bromo-2,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-2,4-dimethylaniline. The interpretation of the spectral data is crucial for the structural elucidation and quality control of this compound in research and development settings. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for spectrum acquisition, and presents a logical workflow for spectral interpretation.

Data Presentation: Predicted IR Absorption Bands

The structure of 3-Bromo-2,4-dimethylaniline incorporates several key functional groups: a primary aromatic amine, a substituted benzene ring, methyl groups, and a carbon-bromine bond. Each of these moieties exhibits characteristic absorption bands in the infrared spectrum. The following table summarizes the expected quantitative data for these vibrational modes.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |

| 3500 - 3420 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium | Primary amines show two distinct N-H stretching bands. The asymmetric stretch appears at a higher frequency.[1] |

| 3420 - 3340 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium | The symmetric stretching vibration occurs at a lower frequency compared to the asymmetric stretch.[1] |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Medium to Weak | Characteristic of C-H bonds where the carbon is part of an aromatic ring.[2] |

| 2960 - 2850 | C-H Aliphatic Stretch | Methyl Groups (CH₃) | Medium | Arises from the stretching vibrations of the C-H bonds in the two methyl substituents. |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong | This bending vibration is a key indicator for primary amines.[3][4] |

| 1600 - 1585 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium to Strong | One of the characteristic in-ring carbon-carbon stretching vibrations of the benzene ring.[2] |

| 1500 - 1400 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium to Strong | A second characteristic in-ring carbon-carbon stretching vibration.[2] |

| 1335 - 1250 | C-N Aromatic Amine Stretch | Aromatic Amine | Strong | The stretching of the carbon-nitrogen bond in aromatic amines typically results in a strong absorption in this region.[3][4][5] |

| 900 - 675 | C-H Aromatic Out-of-Plane (OOP) Bending | Aromatic Ring | Strong | The pattern of these strong bands can provide information about the substitution pattern on the benzene ring.[2] |

| 690 - 515 | C-Br Stretch | Bromoalkane | Medium to Strong | The carbon-bromine bond is expected to absorb in the lower frequency "fingerprint" region of the spectrum.[2] |

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of a solid sample like 3-Bromo-2,4-dimethylaniline can be achieved through several standard methods. The choice of method may depend on the available equipment and the specific requirements of the analysis.

This is a common method for obtaining high-resolution spectra of solid samples.

-

Materials and Equipment:

-

3-Bromo-2,4-dimethylaniline sample

-

Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press with a die set (e.g., 13 mm)

-

FT-IR Spectrometer

-

Analytical balance

-

-

Procedure:

-

Weigh approximately 1-2 mg of the 3-Bromo-2,4-dimethylaniline sample.[6]

-

Weigh approximately 100-200 mg of dry KBr powder.[6] The KBr must be free of moisture, which can be ensured by drying it in an oven and storing it in a desiccator.[7]

-

Transfer the sample and KBr to an agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[1][6] The particle size should be reduced to minimize light scattering.[3]

-

Transfer the powdered mixture into the die set of a pellet press.

-

Place the die set into the hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes.[7] This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.

-

Carefully remove the pellet from the die.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, over a range of 4000 to 400 cm⁻¹.

-

ATR is a rapid and popular technique that requires minimal sample preparation.[8]

-

Materials and Equipment:

-

3-Bromo-2,4-dimethylaniline sample

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

-

Procedure:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric and instrumental absorptions.

-

Place a small amount of the solid 3-Bromo-2,4-dimethylaniline sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]

-

Apply firm and even pressure to the sample using the ATR's pressure clamp.[9] Good contact between the sample and the crystal is crucial for obtaining a strong signal.[10]

-

Acquire the FT-IR spectrum of the sample. The infrared beam interacts with the sample at the surface, with a penetration depth of a few micrometers.[10]

-

After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for interpreting the IR spectrum of 3-Bromo-2,4-dimethylaniline.

Caption: Workflow for the interpretation of the IR spectrum of 3-Bromo-2,4-dimethylaniline.

References

- 1. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 2. scienceijsar.com [scienceijsar.com]

- 3. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 6. shimadzu.com [shimadzu.com]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Bromo-2,4-dimethylaniline

Molecular Properties

3-Bromo-2,4-dimethylaniline has the chemical formula C₈H₁₀BrN and a molecular weight of approximately 200.08 g/mol .[1] The presence of a bromine atom is a key feature, as it will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Electron Ionization Mass Spectrometry Fragmentation

Upon electron ionization, 3-bromo-2,4-dimethylaniline will form a molecular ion (M⁺•). This high-energy species will then undergo a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation pathways are predicted to involve the loss of a methyl radical, loss of a bromine atom, and cleavage of the aromatic ring.

Key Fragmentation Pathways:

-

Loss of a Methyl Radical ([M-15]⁺): A common fragmentation for methylated aromatic compounds is the loss of a methyl group (•CH₃) to form a stable benzylic-type cation. This is expected to be a prominent fragmentation pathway.

-

Loss of a Bromine Atom ([M-79/81]⁺): Cleavage of the C-Br bond will result in the loss of a bromine radical (•Br), leading to a fragment ion corresponding to the dimethylaniline cation.

-

Loss of HCN ([M-27]⁺): A characteristic fragmentation of anilines involves the elimination of a neutral molecule of hydrogen cyanide (HCN) from the molecular ion.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of a second methyl group or additional ring cleavages.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Formula | Notes |

| 200 | 202 | [M]⁺• | [C₈H₁₀BrN]⁺• | Molecular ion. The presence of the bromine isotope pattern is expected. |

| 185 | 187 | [M - CH₃]⁺ | [C₇H₇BrN]⁺ | Loss of a methyl radical. This is expected to be a major fragment. |

| 121 | [M - Br]⁺ | [C₈H₁₀N]⁺ | Loss of a bromine radical. | |

| 106 | [[M - Br] - CH₃]⁺ | [C₇H₇N]⁺ | Subsequent loss of a methyl radical from the [M - Br]⁺ fragment. | |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds. |

Experimental Protocol

While a specific protocol for 3-bromo-2,4-dimethylaniline is not available, a general methodology for obtaining an EI mass spectrum of a similar solid aromatic amine is provided below.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary GC column suitable for aromatic amines (e.g., DB-5ms).

Sample Preparation:

-

Dissolve a small amount of 3-bromo-2,4-dimethylaniline in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as necessary to achieve an appropriate concentration for GC-MS analysis (typically in the low µg/mL range).

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split, depending on sample concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of 3-bromo-2,4-dimethylaniline upon electron ionization.

Caption: Predicted EI-MS fragmentation of 3-bromo-2,4-dimethylaniline.

References

An In-depth Technical Guide on the Solubility of 3-Bromo-2,4-dimethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-dimethylaniline (CAS No. 66314-77-0) is a substituted aniline derivative with the molecular formula C₈H₁₀BrN.[1] Its structure, featuring a bromine atom and two methyl groups on the aniline ring, imparts specific physicochemical properties that are relevant in various applications, including organic synthesis and medicinal chemistry. A critical parameter for its use in solution-based reactions and formulations is its solubility in organic solvents. This guide addresses this core property.

Qualitative Solubility Profile

Based on available chemical literature, 3-Bromo-2,4-dimethylaniline, a solid crystalline compound, exhibits a favorable solubility profile in many common organic solvents. It is reported to have excellent miscibility with polar aprotic and polar protic solvents.[1]

The compound's structure combines a polar amino group, capable of hydrogen bonding, with a larger, nonpolar aromatic ring structure. This dual character governs its solubility behavior. The presence of the bulky bromine atom and methyl groups contributes to its hydrophobicity, resulting in limited solubility in water.[1] However, these nonpolar moieties interact well with organic solvents.

Table 1: Qualitative Solubility of 3-Bromo-2,4-dimethylaniline

| Solvent Class | Common Examples | Predicted Qualitative Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | Miscible | Strong van der Waals interactions and dipole-dipole interactions with the polar C-Br bond contribute to high solubility.[1][2] |

| Polar Protic | Methanol, Ethanol | Miscible / Highly Soluble | The amino group can participate in hydrogen bonding with the solvent's hydroxyl group, enhancing solubility.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | Dipole-dipole interactions between the solvent and the polar functional groups of the analyte facilitate dissolution. |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | Favorable van der Waals forces (specifically London dispersion forces) between the aromatic rings of the solvent and the analyte promote solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderately to Sparingly Soluble | While the nonpolar parts of the molecule interact with the solvent, the polar amino group may limit high solubility in purely nonpolar aliphatic solvents. |

| Aqueous | Water | Limited / Insoluble | The predominantly hydrophobic character of the large organic structure outweighs the hydrophilic nature of the single amino group.[1] |

Note: "Miscible" indicates that the solute and solvent mix in all proportions to form a homogeneous solution.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental method is required. The isothermal saturation method (often referred to as the shake-flask method) is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent at a specific temperature.[3][4][5]

Principle

An excess amount of the solid solute (3-Bromo-2,4-dimethylaniline) is equilibrated with a known volume of the solvent at a constant temperature for a sufficient period to ensure saturation. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

Solute: High-purity 3-Bromo-2,4-dimethylaniline

-

Solvents: High-purity organic solvents of interest

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)

-

Glass vials or flasks with airtight screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Methodology

-

Preparation: Add an excess amount of 3-Bromo-2,4-dimethylaniline to several vials. The excess solid is crucial to ensure that saturation is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established in preliminary experiments by taking measurements at different time points until the concentration remains constant.[5]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Quantification:

-

Determine the mass of the collected saturated solution.

-

Dilute the solution with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of 3-Bromo-2,4-dimethylaniline in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The logical steps for determining the solubility of 3-Bromo-2,4-dimethylaniline can be visualized as a workflow diagram.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative data on the solubility of 3-Bromo-2,4-dimethylaniline in organic solvents is not widely published, qualitative assessments indicate high solubility in common polar organic solvents like methanol, chloroform, and dichloromethane, and limited solubility in water. For researchers and drug development professionals requiring precise quantitative data, the isothermal saturation method provides a robust and reliable experimental framework. The detailed protocol and workflow provided in this guide offer a clear path to generating this critical data, facilitating the effective application of this compound in further research and development.

References

The Chemical Reactivity of the Bromine Atom in 3-Bromo-2,4-dimethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-dimethylaniline is a substituted aromatic amine that serves as a versatile building block in organic synthesis. The presence of a bromine atom on the aromatic ring, activated by the electron-donating amino and methyl groups, imparts a rich and varied chemical reactivity to the molecule. This guide provides a comprehensive overview of the reactivity of the bromine atom in 3-Bromo-2,4-dimethylaniline, with a focus on its applications in cross-coupling reactions and its potential role in the synthesis of pharmaceutically active compounds.

The strategic positioning of the bromine atom, ortho to a methyl group and meta to the amino group, along with another methyl group at the para position, creates a unique electronic and steric environment. This substitution pattern influences the susceptibility of the C-Br bond to undergo a variety of transformations, making it a valuable synthon for the introduction of diverse functionalities. This guide will delve into the key reactions involving the bromine atom, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and other transformations, providing experimental details and quantitative data where available.

Chemical Reactivity of the Bromine Atom

The bromine atom in 3-Bromo-2,4-dimethylaniline is the primary site of reactivity for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The electron-donating nature of the amino and methyl groups increases the electron density of the aromatic ring, which can influence the oxidative addition step in catalytic cycles. However, the steric hindrance from the ortho-methyl group can also play a significant role in the reaction kinetics and choice of catalyst system.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. 3-Bromo-2,4-dimethylaniline is a viable substrate for several of these reactions.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. While specific data for 3-Bromo-2,4-dimethylaniline is limited, protocols for similar unprotected ortho-bromoanilines demonstrate good to excellent yields with a variety of boronic esters.[1] The reaction is tolerant of various functional groups and can be performed on a gram scale.[1]

dot

Caption: Suzuki-Miyaura coupling of 3-Bromo-2,4-dimethylaniline.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly versatile and can be applied to a wide range of amines and aryl halides.[2] For sterically hindered aryl bromides, the choice of a bulky electron-rich phosphine ligand is often crucial for achieving high yields.

dot

Caption: Buchwald-Hartwig amination of 3-Bromo-2,4-dimethylaniline.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. A study on the Heck reaction of the similar 4-Bromo-2,6-dimethylaniline with acrylonitrile showed high conversion (75-87%) using a homogeneous palladium acetate/tri-o-tolylphosphine catalyst system.[3] This suggests that 3-Bromo-2,4-dimethylaniline would also be a suitable substrate for this transformation.

dot

References

An In-depth Technical Guide on the Electronic Properties of 3-Bromo-2,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 3-Bromo-2,4-dimethylaniline. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from closely related substituted anilines to offer a robust predictive analysis. The methodologies and theoretical frameworks presented are standard within the fields of computational chemistry and electrochemistry and are directly applicable to the study of 3-Bromo-2,4-dimethylaniline.

Introduction to 3-Bromo-2,4-dimethylaniline

3-Bromo-2,4-dimethylaniline is an aromatic amine with a molecular formula of C₈H₁₀BrN. Its structure, featuring a bromine atom and two methyl groups on the aniline ring, suggests a nuanced electronic profile arising from the interplay of the electron-donating amino and methyl groups and the electron-withdrawing bromine atom. Understanding these electronic properties is crucial for its application in organic synthesis, materials science, and as a potential scaffold in drug design.

Theoretical Electronic Properties

The electronic characteristics of substituted anilines are significantly influenced by the nature and position of the substituents on the aromatic ring. These modifications alter the electron density distribution, which in turn affects the molecule's reactivity, stability, and spectroscopic behavior. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting these properties.

| Property | Aniline (Reference) | p-Chloroaniline | p-Nitroaniline | 4-Bromo-N,N-dimethylaniline |

| HOMO Energy (eV) | -5.3 to -5.8 | Approx. -5.6 | Approx. -6.5 | Approx. -5.1 |

| LUMO Energy (eV) | -0.3 to -0.8 | Approx. -0.7 | Approx. -2.5 | Approx. -0.5 |

| HOMO-LUMO Gap (eV) | 4.5 to 5.5 | Approx. 4.9 | Approx. 4.0 | Approx. 4.6 |

| Ionization Potential (eV) | Approx. 7.7 | Approx. 8.0 | Approx. 8.9 | Approx. 7.2 |

| Electron Affinity (eV) | Approx. 0.1 | Approx. 0.4 | Approx. 1.5 | Approx. 0.2 |

| Dipole Moment (Debye) | 1.53 | 2.99 | 6.2 | 2.8 |

Note: The values presented are approximate and collated from various computational studies on substituted anilines. The exact values for 3-Bromo-2,4-dimethylaniline would require specific DFT calculations.

Experimental Determination of Electronic Properties

The electronic properties of 3-Bromo-2,4-dimethylaniline can be experimentally investigated using various spectroscopic and electrochemical techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For substituted anilines, the absorption bands in the UV-Vis spectrum typically correspond to π→π* transitions of the aromatic system. The primary absorption for 3-Bromo-2,4-dimethylaniline is expected in the 250-300 nm region.[1] The position and intensity of these bands are sensitive to the substitution pattern on the aniline ring.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are related to the HOMO and LUMO energy levels. For substituted anilines, CV can provide valuable data on their electron-donating or -accepting capabilities.

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the electronic properties of substituted anilines like 3-Bromo-2,4-dimethylaniline.

UV-Vis Spectroscopy Protocol

Objective: To determine the absorption maxima (λmax) corresponding to electronic transitions.

Materials:

-

3-Bromo-2,4-dimethylaniline

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of 3-Bromo-2,4-dimethylaniline of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent. From the stock solution, prepare a series of dilutions (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M).

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the most dilute sample solution and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat step 4 for all the prepared dilutions.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectra. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Cyclic Voltammetry Protocol

Objective: To determine the oxidation potential of 3-Bromo-2,4-dimethylaniline.

Materials:

-

3-Bromo-2,4-dimethylaniline

-

An appropriate solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry it.

-

Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M TBAPF₆ in acetonitrile).

-

Sample Solution Preparation: Dissolve a known amount of 3-Bromo-2,4-dimethylaniline in the electrolyte solution to a final concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared sample solution. Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.

-

Cyclic Voltammogram Acquisition: Connect the electrodes to the potentiostat. Set the potential window (e.g., from 0 V to +1.5 V vs. the reference electrode) and the scan rate (e.g., 100 mV/s). Initiate the potential scan and record the cyclic voltammogram.

-

Data Analysis: From the voltammogram, determine the anodic peak potential (Epa), which corresponds to the oxidation of the aniline derivative. The onset of the oxidation peak can be used to estimate the HOMO energy level.

Visualizations

Computational Workflow for Determining Electronic Properties

The following diagram illustrates a typical workflow for the computational determination of the electronic properties of a molecule like 3-Bromo-2,4-dimethylaniline using Density Functional Theory (DFT).

Caption: Computational workflow for determining electronic properties.

Conclusion

The electronic properties of 3-Bromo-2,4-dimethylaniline are governed by the combined electronic effects of its amino, methyl, and bromo substituents. While direct experimental data is scarce, this guide provides a framework for its study through established theoretical and experimental methodologies. The comparative data from related aniline derivatives and the detailed protocols herein serve as a valuable resource for researchers and professionals in predicting and investigating the electronic behavior of this compound, thereby facilitating its potential applications in various scientific and industrial domains.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl scaffolds. These motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the Suzuki coupling of 3-bromo-2,4-dimethylaniline with various arylboronic acids. The resulting 2,4-dimethyl-3-arylaniline core is a valuable pharmacophore found in various biologically active molecules, including kinase inhibitors.

The presence of two methyl groups ortho and para to the bromine atom in 3-bromo-2,4-dimethylaniline introduces steric hindrance, which can pose challenges for the catalytic cycle. Therefore, the selection of an appropriate catalyst system, including a palladium source and a sterically demanding, electron-rich ligand, is crucial for achieving high reaction efficiency and yields. Advanced catalyst systems, such as those employing palladacycles, have proven effective for such sterically hindered substrates.

Reaction Scheme

The general scheme for the Suzuki coupling of 3-bromo-2,4-dimethylaniline is as follows:

General reaction scheme for the Suzuki coupling of 3-bromo-2,4-dimethylaniline with an arylboronic acid.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki coupling of 3-bromo-2,4-dimethylaniline with various arylboronic acids. These conditions are based on protocols developed for sterically hindered ortho-bromoanilines and may require optimization for specific substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | CataCXium® A Pd G3 (2) | - | Cs₂CO₃ (2) | 2-MeTHF | 80 | 16 | 90-98 |

| 3 | 4-Fluorophenylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 88-96 |

| 4 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 24 | 75-85 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | CataCXium® A Pd G3 (2) | - | Cs₂CO₃ (2) | 2-MeTHF | 80 | 16 | 82-92 |

Yields are representative and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Bromo-2,4-dimethylaniline

This protocol is a general guideline and may require optimization for specific arylboronic acids. The use of advanced palladacycle precatalysts like CataCXium® A Pd G3 or XPhos Pd G2 is recommended for this sterically hindered substrate.

Materials:

-

3-Bromo-2,4-dimethylaniline

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., CataCXium® A Pd G3, 2 mol%)

-

Base (e.g., Cs₂CO₃, 2 equivalents)

-

Anhydrous solvent (e.g., 2-MeTHF or Dioxane)

-

Degassed water (if using a biphasic system)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer and heating plate/mantle

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon), add 3-bromo-2,4-dimethylaniline (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Catalyst Addition: In a separate vial, quickly weigh the palladium catalyst (e.g., CataCXium® A Pd G3, 0.02 equiv.) and add it to the reaction flask under a positive flow of Argon.

-

Solvent Addition: Add the anhydrous solvent (e.g., 2-MeTHF to achieve a concentration of approximately 0.1 M with respect to the aryl halide). If a biphasic system is used, add the appropriate amount of degassed water.

-

Degassing: Stir the suspension and degas by bubbling Argon through the mixture for 15-20 minutes.

-

Reaction Execution: Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4-dimethyl-3-arylaniline.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery

The 2,4-dimethyl-3-arylaniline scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. The Suzuki coupling reaction provides a convergent and efficient route to access a diverse library of these compounds for structure-activity relationship (SAR) studies.

One of the key applications of this structural motif is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The anilino-pyrimidine and anilino-quinazoline cores, which can be constructed from substituted anilines, are well-established pharmacophores for targeting the ATP-binding site of various kinases. By synthesizing a range of 2,4-dimethyl-3-arylanilines, researchers can explore how different aryl substituents at the 3-position influence the potency and selectivity of potential kinase inhibitors. This allows for the fine-tuning of molecular properties to optimize efficacy and minimize off-target effects, a critical aspect of modern drug development. The steric bulk provided by the 2,4-dimethyl substitution pattern can also be exploited to achieve unique binding modes and selectivity profiles.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-2,4-dimethylaniline, a sterically hindered and electron-rich aryl bromide. The protocols outlined below are designed to serve as a comprehensive guide for researchers, offering insights into reaction optimization and execution.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex. The key steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (3-Bromo-2,4-dimethylaniline), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

The efficiency of this catalytic cycle is highly dependent on the choice of palladium precursor, ligand, base, and solvent, especially when dealing with challenging substrates like 3-Bromo-2,4-dimethylaniline. The steric hindrance and electronic properties of this substrate necessitate the use of bulky, electron-rich phosphine ligands to facilitate the key steps of the reaction.[3]

Recommended Reagents and Equipment

Palladium Precatalysts:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[3]

Ligands (Bulky Biarylphosphines):

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)[4]

Bases:

-

Sodium tert-butoxide (NaOtBu)

-

Potassium tert-butoxide (KOtBu)

-

Cesium carbonate (Cs₂CO₃)

-

Potassium phosphate (K₃PO₄)[3]

Solvents (Anhydrous):

-

Toluene

-

Dioxane

-

Tetrahydrofuran (THF)[2]

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Oven-dried glassware

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for reaction setup, workup, and purification

-

Inert gas (Argon or Nitrogen)

Experimental Protocols

Due to the sterically hindered nature of 3-Bromo-2,4-dimethylaniline, careful selection of the ligand and base is crucial for achieving high yields. Below are two general protocols for the amination with a primary and a secondary amine.

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

This protocol is a general guideline for the coupling of 3-Bromo-2,4-dimethylaniline with a primary arylamine.

Reaction Scheme:

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the bulky biarylphosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reactants: Add 3-Bromo-2,4-dimethylaniline (1.0 equivalent) and the primary amine (1.2 equivalents) to the flask.

-

Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |

| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 90 | 18 | 80-90 |

| n-Hexylamine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | 24 | 75-85 |

Note: The data presented in this table is representative and based on typical outcomes for similar sterically hindered aryl bromides. Actual yields may vary depending on the specific amine and precise reaction conditions.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

This protocol provides a general method for the coupling of 3-Bromo-2,4-dimethylaniline with a cyclic secondary amine.

Experimental Workflow:

Caption: Experimental workflow for Buchwald-Hartwig amination.

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the bulky biarylphosphine ligand (e.g., RuPhos, 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents) under an inert atmosphere.

-

Addition of Reactants: Add 3-Bromo-2,4-dimethylaniline (1.0 equivalent) followed by the secondary amine (1.3 equivalents).

-

Solvent Addition: Add anhydrous, degassed dioxane (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction for completion using TLC or GC-MS (typically 12-24 hours).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography.

Quantitative Data (Representative):

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 90-98 |

| Piperidine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12 | 88-96 |

| N-Methylpiperazine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | 20 | 85-93 |

Note: The data presented in this table is representative and based on typical outcomes for similar sterically hindered aryl bromides. Actual yields may vary depending on the specific amine and precise reaction conditions.

Troubleshooting and Optimization

-

Low Yields: If the reaction shows low conversion, consider increasing the reaction temperature, using a stronger base (e.g., NaOtBu), or screening different bulky phosphine ligands. The catalyst and ligand loading can also be increased, although this should be a secondary optimization step.

-

Side Reactions: The primary side reaction is often hydrodehalogenation of the aryl bromide. This can sometimes be suppressed by using a less sterically demanding ligand or a weaker base, though this may also decrease the rate of the desired reaction.

-

Substrate Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, a different solvent or a co-solvent system may be necessary.

Safety Precautions

-

The Buchwald-Hartwig amination should be performed in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The bases used (e.g., NaOtBu) are often corrosive and moisture-sensitive. Handle them under an inert atmosphere.

-

Solvents like toluene and dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.